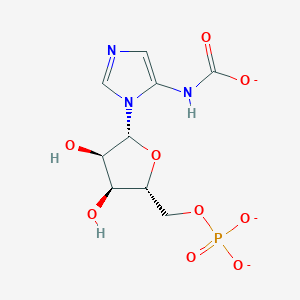
5-carboxylatoamino-1-(5-O-phosphonato-D-ribosyl)imidazole(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-carboxylatoamino-1-(5-O-phosphonato-D-ribosyl)imidazole(3-) is trianion of 5-carboxyamino-1-(5-phospho-D-ribosyl)imidazole arising from deprotonation of phosphate and carbamic acid functions. It is a conjugate base of a 5-carboxyamino-1-(5-phospho-D-ribosyl)imidazole.
Scientific Research Applications
Synthesis and Chemical Properties
- Researchers have explored the synthesis of various 5-substituted imidazole-4-carboxamide ribonucleosides, including methods to create derivatives with potential biological activities. These methods involve different chemical treatments and have yielded compounds with significant activity against certain viruses (Wood et al., 1985).
- Studies have also focused on the synthesis and properties of analogs of 5(4)-aminoimidazole-4(5)-carboxamide and purines, specifically examining acylation methods to introduce different groups into the imidazole molecule (Mokrushin et al., 1984).
Biochemical Interactions and Effects
- The interaction of certain imidazole derivatives with DNA has been a subject of investigation. For example, a study examined the effects of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide on DNA, noting alterations and potential implications for its biological activity (Mizuno & Decker, 1976).
- Another study focused on the catalytic mechanism of AICAR transformylase, an enzyme involved in purine biosynthesis. This research provided insights into the biochemical role and mechanism of action of related imidazole compounds (Shim et al., 2001).
Synthetic Applications and Potential Therapeutic Uses
- The synthesis and antiviral evaluation of nucleosides of 5-methylimidazole-4-carboxamide have been investigated, highlighting the potential therapeutic applications of these compounds (Alonso et al., 1985).
- Research has also been conducted on the synthesis of double-13C-labeled imidazole derivatives, which can be used in advanced spectroscopic studies and potentially in drug development (Ouchi et al., 2018).
properties
Product Name |
5-carboxylatoamino-1-(5-O-phosphonato-D-ribosyl)imidazole(3-) |
|---|---|
Molecular Formula |
C9H11N3O9P-3 |
Molecular Weight |
336.17 g/mol |
IUPAC Name |
N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]imidazol-4-yl]carbamate |
InChI |
InChI=1S/C9H14N3O9P/c13-6-4(2-20-22(17,18)19)21-8(7(6)14)12-3-10-1-5(12)11-9(15)16/h1,3-4,6-8,11,13-14H,2H2,(H,15,16)(H2,17,18,19)/p-3/t4-,6-,7-,8-/m1/s1 |
InChI Key |
JHLXDWGVSYMXPL-XVFCMESISA-K |
Isomeric SMILES |
C1=C(N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)NC(=O)[O-] |
Canonical SMILES |
C1=C(N(C=N1)C2C(C(C(O2)COP(=O)([O-])[O-])O)O)NC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



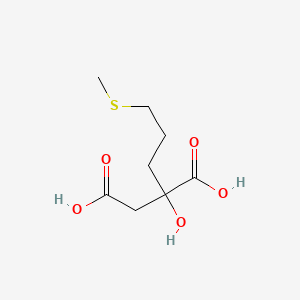
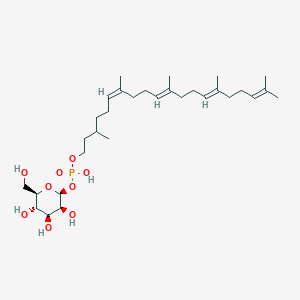
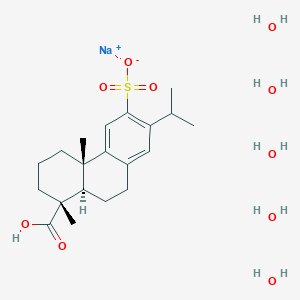

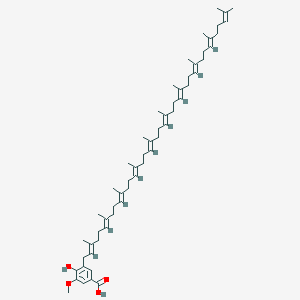
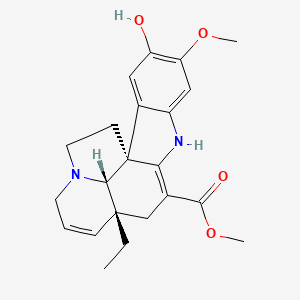
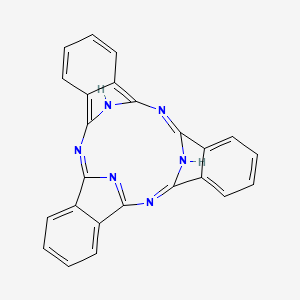

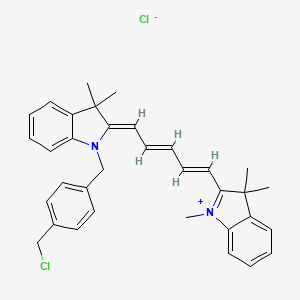
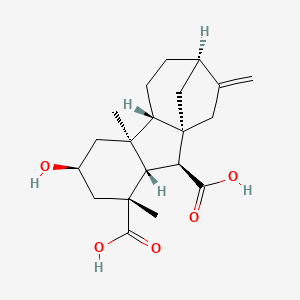
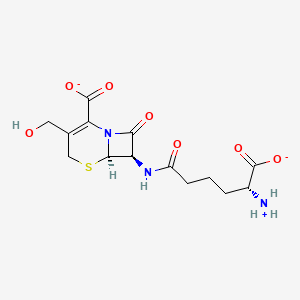
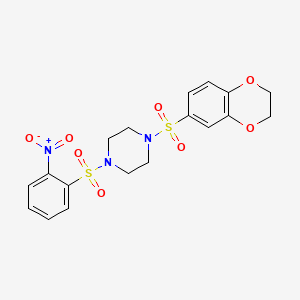
![2-[[2-(Phenoxymethyl)-4-quinazolinyl]thio]acetic acid methyl ester](/img/structure/B1262691.png)
![20-Acetyloxy-18-hydroxy-5,7,10,15-tetramethyl-7-(3-methylbutan-2-yl)-21-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B1262692.png)